

Prax-562: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prax-562*

Cat. No.: *B10856333*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prax-562 (also known as Relutrigine) is a novel, potent, and selective small molecule inhibitor of persistent sodium current (INa) developed by Praxis Precision Medicines.[1] Persistent sodium currents are implicated in neuronal hyperexcitability, a key driver of seizure activity in various forms of epilepsy, including developmental and epileptic encephalopathies (DEEs) associated with gain-of-function mutations in SCN2A and SCN8A genes.[1] **Prax-562** exhibits significantly greater potency for the persistent sodium current over the peak sodium current, suggesting a wider therapeutic window compared to standard-of-care sodium channel blockers like carbamazepine and lamotrigine.[2] This preferential action allows for the potential to reduce seizure activity with a lower incidence of dose-limiting side effects.

These application notes provide detailed protocols for the preparation of **Prax-562** solutions for in vitro experiments and methodologies for key assays to characterize its activity.

Data Presentation

In Vitro Potency of Prax-562

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Prax-562** against various voltage-gated sodium channel (NaV) isoforms. The data highlights the compound's potent inhibition of persistent sodium currents.

Target	Condition	IC ₅₀ (nM)	Reference
hNaV1.6 Persistent INa	ATX-II Induced	141	[2]
hNaV1.6 Persistent INa	N1768D Mutant	75	[2]
hNaV1.6 Peak INa	Use-Dependent Block (10 Hz)	271	[2]
hNaV1.1 Persistent INa	ATX-II Induced	109	[2]
hNaV1.2 Persistent INa	ATX-II Induced	172	[2]
hNaV1.5 Persistent INa	ATX-II Induced	172	[2]

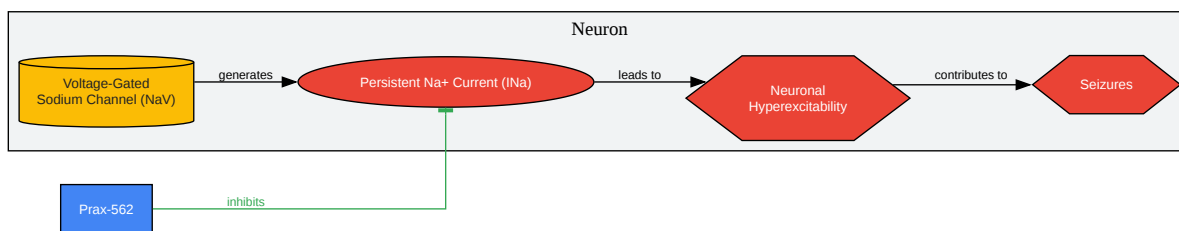
Comparison with Standard-of-Care Antiepileptic Drugs (AEDs)

This table provides a comparative overview of the IC₅₀ values of **Prax-562** and Carbamazepine for persistent sodium current inhibition, demonstrating the significantly higher potency of **Prax-562**.

Compound	Target	IC ₅₀ (nM)	Reference
Prax-562	hNaV1.6 Persistent INa	141	[3]
Carbamazepine	hNaV1.6 Persistent INa	77,500	[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of **Prax-562** in inhibiting the persistent sodium current in neurons.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Prax-562**.

Experimental Protocols

Protocol 1: Prax-562 Stock Solution Preparation for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of **Prax-562** suitable for dilution in aqueous buffers for various in vitro experiments, such as patch-clamp electrophysiology.

Materials:

- **Prax-562** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Weighing the Compound:** Accurately weigh the desired amount of **Prax-562** powder using a calibrated analytical balance in a fume hood.
- **Dissolution in DMSO:** Add the appropriate volume of anhydrous DMSO to the weighed **Prax-562** to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to start with a small volume of DMSO and vortex thoroughly to ensure complete dissolution.
- **Complete Solubilization:** If necessary, gently warm the solution and continue vortexing until all the solid is dissolved and the solution is clear.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: For in vitro experiments, the final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in the experiments.

Protocol 2: Working Solution Preparation for In Vitro Experiments

This protocol details the dilution of the **Prax-562** stock solution to the final working concentrations for application to cell cultures or tissue preparations.

Materials:

- **Prax-562** stock solution in DMSO
- Appropriate aqueous buffer for the experiment (e.g., extracellular recording solution, cell culture medium)
- Sterile tubes

Procedure:

- **Thaw Stock Solution:** Thaw a single aliquot of the **Prax-562** stock solution at room temperature.
- **Serial Dilutions:** Perform serial dilutions of the stock solution in the experimental buffer to achieve the desired final concentrations. It is advisable to prepare intermediate dilutions to ensure accuracy.
- **Final Dilution:** Add a small volume of the appropriate dilution to the final volume of the experimental buffer just before the experiment. For example, to achieve a 1 μ M final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution.
- **Mixing:** Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent precipitation.
- **Application:** Apply the freshly prepared working solution to the cells or tissue as required by the experimental design.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Measuring Persistent Sodium Current

This protocol outlines a method to assess the inhibitory effect of **Prax-562** on persistent sodium currents in HEK-293 cells stably expressing a voltage-gated sodium channel of interest (e.g., hNav1.6).^{[2][4]}

Materials and Solutions:

- HEK-293 cells stably expressing the target NaV channel
- **External Solution** (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
- **Internal Solution** (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)
- **Prax-562** working solutions at various concentrations

- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication

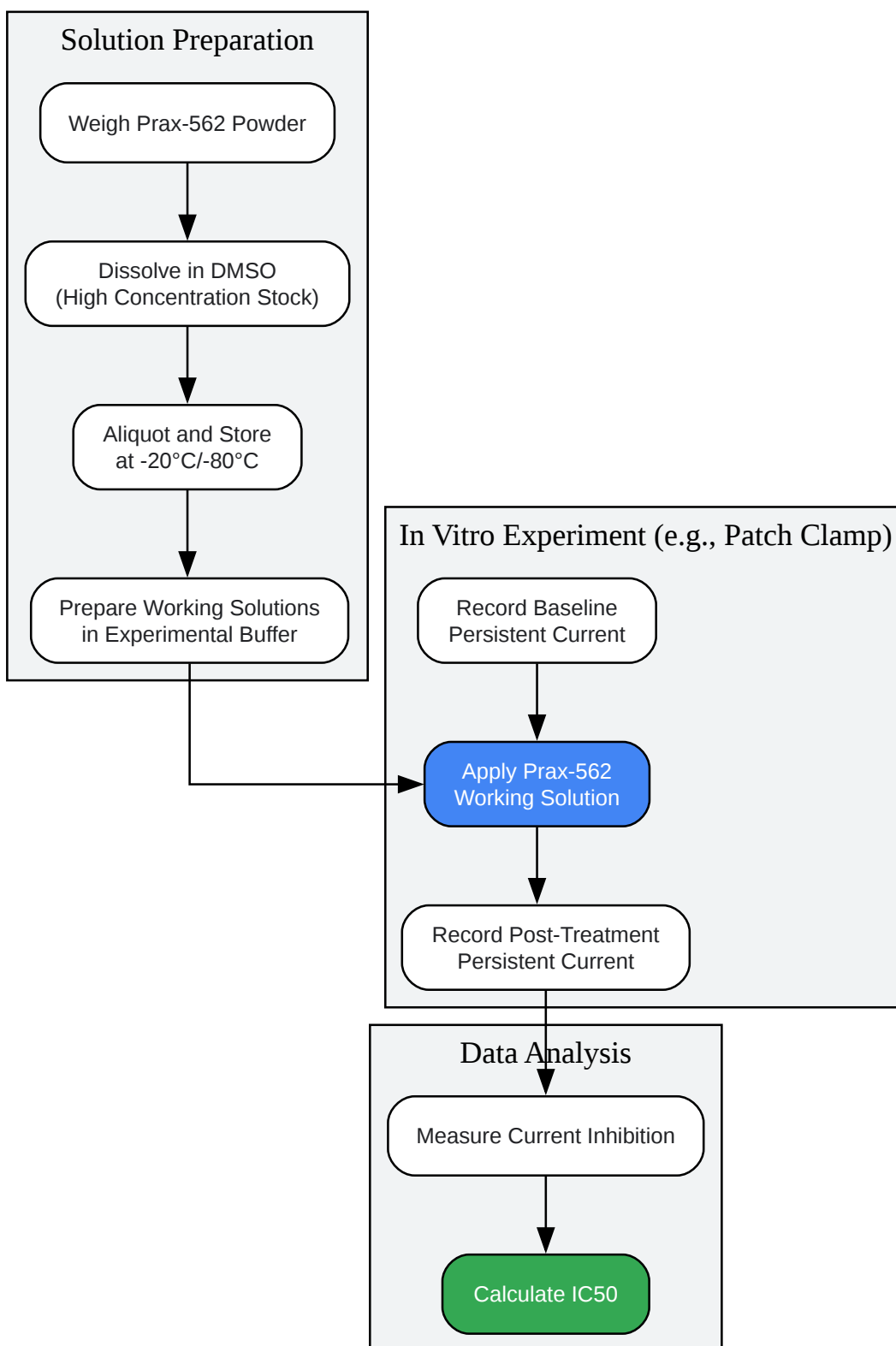
Procedure:

- Cell Preparation: Plate the HEK-293 cells onto glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Recording:
 - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - Establish a whole-cell patch-clamp configuration on a single cell.
 - Hold the cell at a membrane potential of -120 mV.
 - To measure persistent current, apply a depolarizing voltage step (e.g., to -20 mV) for a duration of 200-500 ms.
- Compound Application:
 - After obtaining a stable baseline recording of the persistent current, perfuse the recording chamber with the external solution containing the desired concentration of **Prax-562**.
 - Allow the compound to equilibrate for several minutes before recording the current again.
- Data Analysis:
 - Measure the amplitude of the persistent sodium current before and after the application of **Prax-562**.
 - Calculate the percentage of inhibition for each concentration.

- Plot a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for preparing **Prax-562** solutions and conducting in vitro electrophysiology experiments.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **Prax-562**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Praxis Precision Medicines Provides Update on Advancing Clinical Stage Portfolio - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]
- 2. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. PRAX-562--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]
- 4. praxismedicines.com [praxismedicines.com]
- To cite this document: BenchChem. [Prax-562: Application Notes and Protocols for In Vitro Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10856333#prax-562-solution-preparation-for-in-vitro-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com